

G150: A Potent and Specific Inhibitor of Human cGAS

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to Validating the Inhibitory Effect of G150 on the cGAS-STING Pathway

For researchers in immunology, inflammation, and drug discovery, the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway represents a critical signaling cascade in the innate immune system. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making cGAS an attractive therapeutic target. **G150** has emerged as a highly potent and specific small-molecule inhibitor of human cGAS (h-cGAS), offering a valuable tool for studying and potentially treating these conditions. This guide provides a comparative analysis of **G150** with other known cGAS inhibitors, supported by experimental data and detailed protocols for validation.

Performance Comparison of cGAS Inhibitors

G150 demonstrates sub-micromolar inhibitory activity against human cGAS in both biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for **G150** and other frequently studied cGAS inhibitors.



Inhibitor	Assay Type	Species	Cell Line/Syste m	IC50	Citations
G150	Biochemical	Human	Recombinant h-cGAS	10.2 nM	[1]
Cellular (IFNB1 mRNA)	Human	THP-1	1.96 μΜ	[1]	
Cellular (CXCL10 mRNA)	Human	THP-1	~8 μM	[1]	_
Cellular (IFNB1 mRNA)	Human	Primary Macrophages	≤1 μM	[1]	
RU.521	Biochemical	Mouse	Recombinant m-cGAS	110 nM	[2]
Cellular	Mouse	Mouse Macrophages	0.70 μΜ	[2]	
Cellular	Human	THP-1	~0.8 μM	[3]	-
G140	Biochemical	Human	Recombinant h-cGAS	14.0 nM	[1]
Biochemical	Mouse	Recombinant m-cGAS	442 nM	[1]	
Cellular (IFNB1 mRNA)	Human	THP-1	1.70 μΜ	[1]	
Cellular (IFNB1 mRNA)	Human	Primary Macrophages	≤1 μM	[1]	-
CU-32	Cellular	Human	THP-1	0.66 μΜ	[4]



CU-76	Cellular	Human	THP-1	0.27 μΜ	[4]	

Experimental Protocols

Accurate validation of a cGAS inhibitor's efficacy is paramount. Below are detailed methodologies for key experiments.

In Vitro Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the production of cGAMP, the enzymatic product of cGAS, in a high-throughput format.

Materials:

- Recombinant human cGAS (h-cGAS)
- ATP and GTP substrates
- Double-stranded DNA (dsDNA) activator (e.g., Herring Testis DNA)
- Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- G150 and other test inhibitors
- TR-FRET detection reagents (Europium-labeled anti-cGAMP antibody and a fluorescently labeled cGAMP tracer)
- 384-well assay plates

Procedure:

- Prepare serial dilutions of the inhibitor (e.g., G150) in DMSO and then dilute in assay buffer.
- In a 384-well plate, add the diluted inhibitor.
- Add a mixture of h-cGAS and dsDNA to each well.



- Initiate the enzymatic reaction by adding a mixture of ATP and GTP.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- · Stop the reaction by adding EDTA.
- Add the TR-FRET detection reagents (anti-cGAMP-Eu and fluorescent cGAMP tracer).
- Incubate at room temperature to allow for antibody-antigen binding.
- Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~665 nm and ~615 nm).
- Calculate the ratio of the two emission signals and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of Cytokine mRNA Expression in THP-1 Cells

This assay assesses the ability of an inhibitor to block the downstream signaling of cGAS activation in a relevant human immune cell line.

Materials:

- THP-1 monocytic cell line
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Transfection reagent (e.g., Lipofectamine)
- dsDNA (e.g., Herring Testis DNA)
- G150 and other test inhibitors
- RNA extraction kit
- qRT-PCR reagents (reverse transcriptase, primers for IFNB1, CXCL10, and a housekeeping gene like GAPDH)



96-well cell culture plates

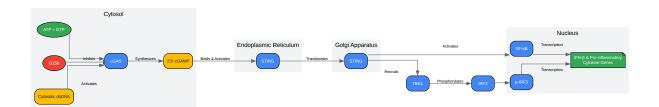
Procedure:

- Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours.
- Pre-treat the differentiated THP-1 cells with serial dilutions of the inhibitor (e.g., G150) for 1-2 hours.
- Prepare a complex of dsDNA and a transfection reagent according to the manufacturer's protocol.
- Add the dsDNA-transfection reagent complex to the cells to stimulate the cGAS pathway.
- Incubate the cells for a specified time (e.g., 4-6 hours) to allow for gene expression.
- Lyse the cells and extract total RNA using a suitable kit.
- Perform reverse transcription to synthesize cDNA.
- Quantify the relative mRNA levels of IFNB1, CXCL10, and the housekeeping gene using qRT-PCR.
- Normalize the expression of the target genes to the housekeeping gene and calculate the fold change relative to the untreated control.
- Determine the cellular IC50 value by plotting the normalized gene expression against the inhibitor concentration.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.

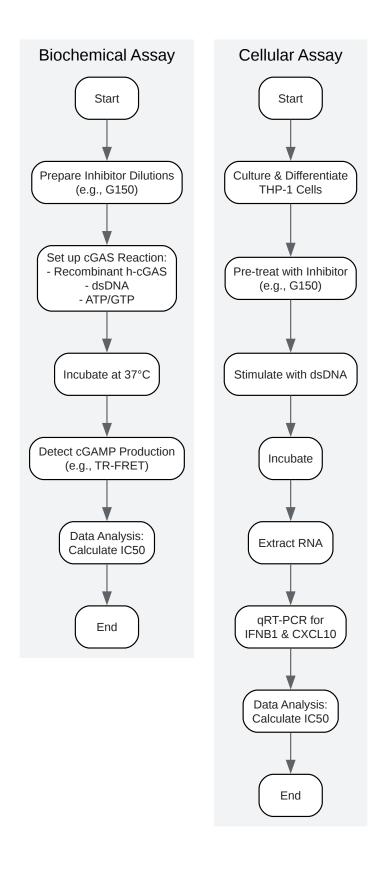




Click to download full resolution via product page

Caption: The cGAS-STING signaling pathway.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNAtriggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. regenhealthsolutions.info [regenhealthsolutions.info]
- 3. biorxiv.org [biorxiv.org]
- 4. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [G150: A Potent and Specific Inhibitor of Human cGAS].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2625845#validating-g150-s-inhibitory-effect-on-cgas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com